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Clinical Evidence of Infection Risk

The following table consolidates key findings on infections from studies involving tirabrutinib:

Study / Report Patient Population Infection-Related Findings

| Phase I/II Study (PCNSL) [1] | 44 patients with r/r PCNSL | « One grade 5 AE of Pneumocystis jirovecii
pneumonia and interstitial lung disease. * Other common AEs: neutropenia (22.7%), leukopenia (18.2%),
lymphopenia (15.9%). | | Case Report (PCNSL) [2] | Single patient with r/r PCNSL | * Fatal suspected
pneumocystis pneumonia and acute exacerbation of interstitial pneumonia 43 days after starting
tirabrutinib. | | Post-Marketing Surveillance (PCNSL) [3] | 189 patients with r/r PCNSL (Real-world) | *
ADRs of infection were observed. * Common hematologic ADRs: decreased neutrophil count (10.1%),
decreased white blood cell count (5.3%), decreased platelet count (5.3%). | | Long-term Phase I Study (B-
cell malignancies) [4] | 17 Japanese patients with B-cell malignancies | * Grade 3-4 AEs occurred in 47.1%
of patients. Serious AEs occurred in 41.2%. * Specific AEs of special interest included infections and

cytopenia. |

Risk Management and Prophylaxis Strategies
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The observed infection risk, particularly for PCP, supports the need for proactive management. While
comprehensive protocols specific to tirabrutinib are not fully detailed in the search results, the following

insights and general principles for BTK inhibitors can guide practice.

¢ High-Risk Period: For BTK inhibitors like ibrutinib, the risk of infection is highest during the first 6
months of therapy [5]. This is likely due to on-target and off-target effects on immune cells, including
T-cells and macrophages, leading to transient immunosuppression.

e Recommended Prophylaxis: Based on general guidelines for patients on BTK inhibitors, PCP
prophylaxis should be considered, especially during the initial treatment phase [5]. The antibiotic co-
trimoxazole (trimethoprim/sulfamethoxazole) is specifically mentioned as a prophylactic option [2]
[5].

¢ Pre-Treatment Screening: Before initiating therapy, it is mandatory to screen for latent infections,
including hepatitis B (HBV), hepatitis C (HCV), and human immunodeficiency virus (HIV) [5].
Assessment of immunoglobulin levels (particularly IgG) is also recommended to identify and correct
hypogammaglobulinemia, which can reduce infection risk [5].

Proposed Experimental Workflow for Risk Assessment

For research and development professionals, the following workflow can be used to evaluate the infection

risk of a drug candidate like tirabrutinib in a pre-clinical or clinical setting.
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Detailed Methodologies

e In vitro Profiling

o Immune Cell Assays: Isolate primary human T-cells, B-cells, NK cells, and macrophages from
healthy donors. Treat cells with tirabrutinib at clinically relevant concentrations. Use flow
cytometry to evaluate changes in cell activation, proliferation, and exhaustion markers (e.g.,
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PD-1 on T-cells). Functional assays can include measuring cytokine production (IFN-y, IL-2, IL-
10) after stimulation [5].

o Cytokine Modulation Studies: Use multiplex immunoassays (e.g., Luminex) to quantify a
broad panel of cytokines and chemokines in the supernatant of treated immune cells. Pay
special attention to immunomodulatory cytokines like IL-10, which is associated with M2c
macrophages and immunosuppression [5].

e In vivo Models

o Pathogen Challenge: Utilize humanized mouse models or immunocompetent murine models
treated with tirabrutinib. After a predetermined treatment period (e.g., 2-4 weeks), challenge
the animals with a sublethal dose of an opportunistic pathogen such as Pneumocystis murina
(the murine equivalent of PCP). Monitor for pathogen load (via gPCR of lung homogenate),
severity of clinical disease, and host immune response compared to control animals [2] [5].

¢ Clinical Trial & Surveillance Design

o Define High-Risk Period: Based on in vivo data and prior knowledge from other BTK
inhibitors, statistically analyze the incidence of infections (especially PCP) over time in clinical
trial cohorts to pinpoint the highest-risk period (e.g., first 6 months) [5].

o Implement Prophylaxis: Design a trial protocol where one arm receives standard PCP
prophylaxis (e.g., co-trimoxazole) during the high-risk period, while another does not. Compare
the incidence of PCP and other opportunistic infections between the arms [2] [5].

o Monitor Lab Values: Establish a protocol for frequent monitoring of absolute lymphocyte count,
neutrophil count, and immunoglobulin levels at baseline and at regular intervals (e.g., monthly
for the first 6 months). Correlate these lab values with the occurrence of infections [4] [3] [5].

Conclusion

In summary, tirabrutinib therapy carries a well-documented risk of infections, including serious

opportunistic infections like PCP. This risk is likely linked to its mechanism of action on the immune

system and is most pronounced early in treatment.

For clinical management, vigilant monitoring and consideration of PCP prophylaxis are recommended.
For research professionals, the proposed experimental workflow provides a framework to systematically

evaluate and validate these risks, ultimately contributing to the development of safer therapeutic protocols.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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